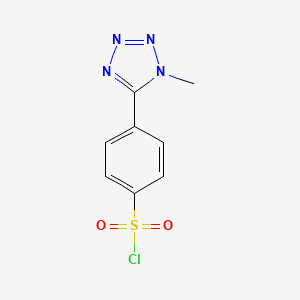

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H7ClN4O2S and its molecular weight is 258.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation, a key reaction in organic synthesis, involves the use of 4-methyl benzenesulfonyl chloride for the sulfonylation of benzene and its derivatives. This process, facilitated by 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, significantly enhances reactivity and yields of diaryl sulfones under ambient conditions. The Lewis acidity of the ionic liquid plays a crucial role, with Al NMR spectroscopy providing insights into the reaction mechanism, including the interaction between Lewis acidic species and the formed HCl during the reaction (S. Nara, J. Harjani, M. Salunkhe, 2001).

Structural and Kinetic Studies

Research into sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has advanced understanding of these compounds' molecular-electronic structure, crystalline form, and kinetic behavior. Studies involving X-ray diffraction and ab initio quantum-chemical calculations have provided detailed characterizations and insights into their reactivity, especially in substitution reactions in aqueous solutions. These findings contribute to a broader comprehension of their chemical properties and potential applications (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).

Hydrogen-Bonding Patterns

The study of hydrogen-bonding patterns in related sulfonamide compounds underscores the importance of non-covalent interactions in determining the structural and physical properties of these molecules. For instance, 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride showcases the role of hydrogen bonds in stabilizing molecular structures, which has implications for the design and development of new materials with tailored properties (A. Subashini, P. Muthiah, G. Bocelli, A. Cantoni, 2007).

Photodynamic Therapy Applications

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them candidates for cancer treatment through Type II photodynamic mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Solvolysis and Nucleophilicity Studies

The solvolysis of benzenesulfonyl chlorides, including studies on solvent nucleophilicity and ionizing power, provides fundamental insights into reaction mechanisms, specifically highlighting a concerted bimolecular displacement mechanism. Such studies are crucial for understanding the reactivity and designing new compounds with desirable solubility and reactivity profiles (D. N. Kevill, M. J. D’Souza, 1999).

Mecanismo De Acción

Target of Action

The primary targets of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride are certain amino acid residues within the active pockets of specific proteins . These include ASP168 , PHE169 , GLU71 , PHE169 , and SER32 .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . This interaction results in a strong binding energy, which is indicative of a stable and effective interaction .

Biochemical Pathways

The formation of hydrogen bonds with specific amino acid residues suggests that it may influence the structure and function of the target proteins .

Pharmacokinetics

The compound’s significant zone of inhibition at higher concentrations indicates that it may have good bioavailability .

Result of Action

The compound exhibits a significant cytotoxic effect, as evidenced by its low IC50 value . This suggests that it may have potential applications in the treatment of diseases where cell growth needs to be controlled .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an electron-withdrawing methoxy group has been shown to enhance its cytotoxic effect .

Análisis Bioquímico

Biochemical Properties

It has been found that similar compounds form hydrogen bonds with amino acids, demonstrating encouraging binding energy .

Cellular Effects

Similar compounds have shown significant zones of inhibition at higher concentrations .

Molecular Mechanism

Similar compounds have shown to form hydrogen bonds with amino acid residues, suggesting potential interactions with biomolecules .

Propiedades

IUPAC Name |

4-(1-methyltetrazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)16(9,14)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEUSIJZIZGXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B2746376.png)

![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/no-structure.png)

![2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2746381.png)

![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)

![N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746386.png)

![Methyl 3-[{2-[(4-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2746389.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2746392.png)

![ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2746394.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2746396.png)